REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9]C=CC=1C(Cl)=O.[CH2:11]([N:13](CC)CC)C.CN.[O:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1>>[Cl:1][C:2]1[CH:21]=[CH:22][C:23]([C:24]([NH:13][CH3:11])=[O:20])=[CH:9][N:10]=1
|
Name
|
|
Quantity
|
5.65 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC=N1
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.59 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
20.1 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized (ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=O)NC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |